molecular formula C8H10N2O4 B10913449 1-Isopropyl-1H-pyrazole-4,5-dicarboxylic acid CAS No. 52942-85-5

1-Isopropyl-1H-pyrazole-4,5-dicarboxylic acid

Cat. No.: B10913449
CAS No.: 52942-85-5
M. Wt: 198.18 g/mol
InChI Key: TUXSVPSVYJJJHD-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-4,5-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O4. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-Isopropyl-1H-pyrazole-4,5-dicarboxylic acid typically involves the reaction of isopropyl hydrazine with diethyl oxalate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Isopropyl-1H-pyrazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-pyrazole-4,5-dicarboxylic acid involves the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It inhibits the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. Additionally, it increases the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Comparison with Similar Compounds

1-Isopropyl-1H-pyrazole-4,5-dicarboxylic acid can be compared with other pyrazole derivatives, such as:

Properties

CAS No.

52942-85-5

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-propan-2-ylpyrazole-3,4-dicarboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-4(2)10-6(8(13)14)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

TUXSVPSVYJJJHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)C(=O)O

Origin of Product

United States

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